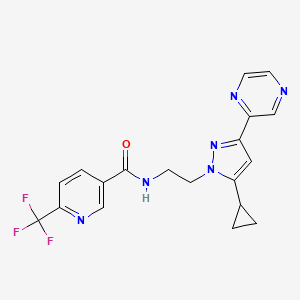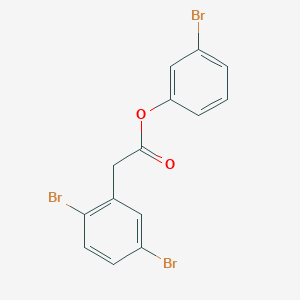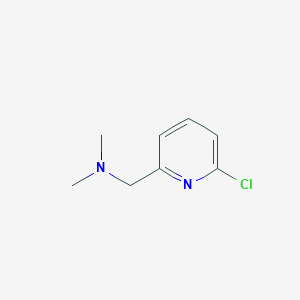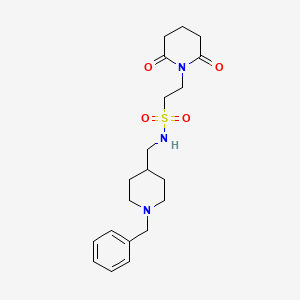
3-(dimethylamino)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(dimethylamino)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-(dimethylamino)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide involves the inhibition of certain enzymes and pathways involved in the growth and proliferation of cancer cells. The compound has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurodegenerative diseases.
Biochemical and Physiological Effects
Studies have shown that 3-(dimethylamino)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide has a low toxicity profile and does not cause significant adverse effects in animal models. The compound has been shown to cross the blood-brain barrier, which may contribute to its potential therapeutic effects in neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(dimethylamino)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide in lab experiments include its high purity, low toxicity profile, and potential therapeutic applications in cancer and neurodegenerative diseases. However, the limitations include the need for further studies to optimize its pharmacokinetic and pharmacodynamic properties and the need for more extensive preclinical and clinical studies to evaluate its safety and efficacy.
Future Directions
There are several future directions for the study of 3-(dimethylamino)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide. These include:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Evaluation of the compound's potential as a therapeutic agent for other diseases such as diabetes and cardiovascular diseases.
3. Investigation of the compound's mechanism of action in more detail to identify potential targets for drug development.
4. Development of analogs and derivatives of the compound to improve its pharmacokinetic and pharmacodynamic properties.
5. Conducting preclinical and clinical studies to evaluate the safety and efficacy of the compound in humans.
Conclusion
In conclusion, 3-(dimethylamino)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is a promising compound that has potential applications in medicinal chemistry. Its synthesis method has been optimized to yield high purity and yield of the compound. The compound has shown promising results in inhibiting the growth of cancer cells and may have potential therapeutic applications in neurodegenerative diseases. However, further studies are needed to optimize its pharmacokinetic and pharmacodynamic properties and to evaluate its safety and efficacy in humans.
Synthesis Methods
The synthesis of 3-(dimethylamino)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide involves several steps. Initially, 5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine is reacted with 3-bromomethylbenzamide in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with dimethylamine to obtain the final product. The synthesis method has been optimized to yield high purity and yield of the compound.
Scientific Research Applications
3-(dimethylamino)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide has been studied for its potential applications in medicinal chemistry. It has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. The compound has also been studied for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
3-(dimethylamino)-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-23(2)18-6-4-5-15(8-18)19(25)21-10-14-7-16(11-20-9-14)17-12-22-24(3)13-17/h4-9,11-13H,10H2,1-3H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMQGZRFCTXKIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CC(=CC=C3)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(dimethylamino)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-cyano-N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2411613.png)
![2-(4-chlorophenoxy)-N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2411614.png)
![bis(2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethan-1-amine) trihydrochloride](/img/structure/B2411615.png)



![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2411623.png)


![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2411626.png)


